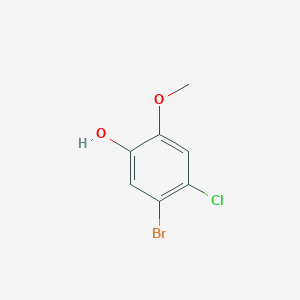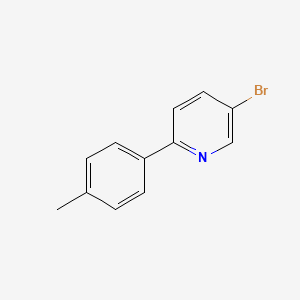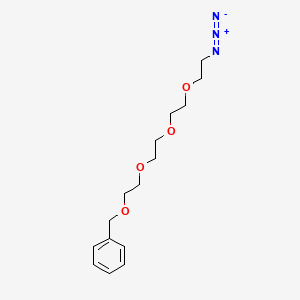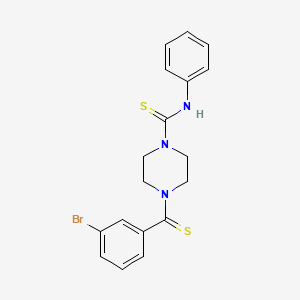![molecular formula C20H17NO3S2 B3290798 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde CAS No. 868152-97-0](/img/structure/B3290798.png)
7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde
Overview
Description
Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole compounds can be synthesized from various precursors. For example, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. For example, 2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antimycobacterial Agents
Compounds related to the thiazole ring, such as the one , have been found to be important in the search for new anti-mycobacterial agents . These compounds have been designed, synthesized, and evaluated for their in vitro antitubercular activity .
Antioxidant
Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing or delaying some types of cell damage.
Analgesic
Thiazole derivatives have also been found to have analgesic properties . This means they can be used to relieve pain.
Anti-inflammatory
These compounds have been found to have anti-inflammatory properties . This means they can be used to reduce inflammation in the body.
Antimicrobial
Thiazole derivatives have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms.
Antifungal
Thiazole derivatives have been found to have antifungal properties . This means they can kill or inhibit the growth of fungi.
Antiviral
Thiazole derivatives have been found to have antiviral properties . This means they can inhibit the growth of viruses.
Antitumor or Cytotoxic
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they can inhibit the growth of tumors or kill cells, particularly cancer cells.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the helminth-specific mitochondrial enzyme, stopping the tricarboxylic acid cycle (tca cycle) and adenosine triphosphate (atp) production leading to the organism’s death .
Pharmacokinetics
The design and synthesis of similar thiazole derivatives have been guided by in silico admet predictions .
Result of Action
Some thiazole derivatives have shown significant activity against mycobacterium tuberculosis (mtb) h37ra, with no acute cellular toxicity observed towards the mrc-5 lung fibroblast cell line .
Action Environment
The stability of similar compounds and their interactions with targets can be influenced by factors such as temperature, ph, and the presence of other molecules .
Future Directions
properties
IUPAC Name |
2-oxo-7-(4-phenylmethoxyphenyl)-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-10-15-12-25-19-18(26-20(23)21-19)17(15)14-6-8-16(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,15,17H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCFMWHRGYLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(S1)NC(=O)S2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-1-(4-bromothien-2-yl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3290716.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3290718.png)
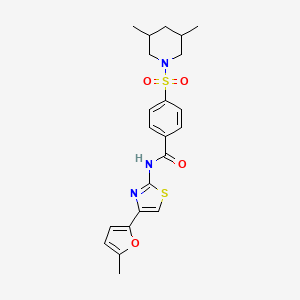
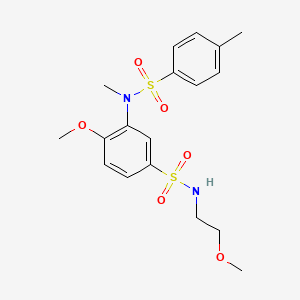
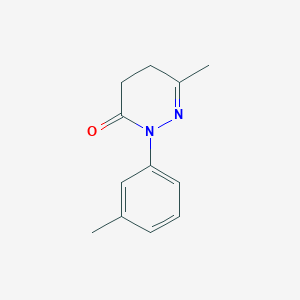
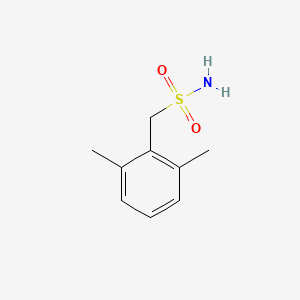
methanamine](/img/structure/B3290758.png)
